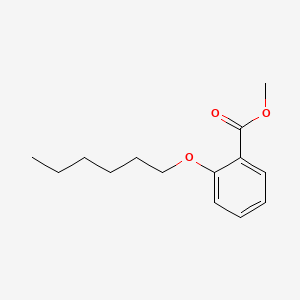

![molecular formula C14H16N2O3S B1351920 Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 590358-29-5](/img/structure/B1351920.png)

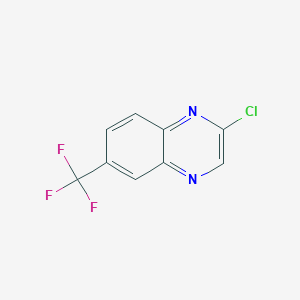

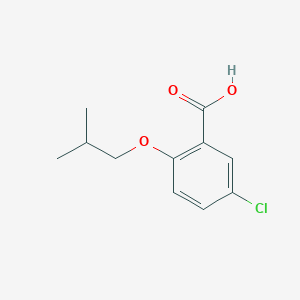

Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- Application Summary : This compound is used as a precursor in the synthesis of biologically active heterocyclic compounds .

- Methods of Application : The cyano and carbonyl functional groups in the compound react with bidentate reagents to form diverse heterocyclic structures. The active hydrogen on C-2 is involved in condensation and substitution reactions .

Pharmaceutical Research

- Application Summary : Derivatives of the compound are explored for their pharmacological properties, including potential anticancer and anti-inflammatory effects .

Material Science

- Application Summary : Thiophene derivatives, like this compound, are investigated for their use in organic semiconductors and OLEDs .

Corrosion Inhibition

- Application Summary : Thiophene derivatives are used as corrosion inhibitors in industrial applications .

Chemotherapeutic Agent Development

- Application Summary : The compound’s derivatives are being studied for their potential as chemotherapeutic agents .

Organic Synthesis

Synthesis of Spiro[indoline-3,4’-pyridine] Derivatives

- Application Summary : This compound is used in the synthesis of spiro[indoline-3,4’-pyridine] derivatives, which are of interest due to their potential pharmacological properties .

- Methods of Application : The compound is treated with 2-(2-oxoindol-3-ylidene)malononitrile under reflux in ethanol in the presence of piperidine .

Preparation of N-cyanoacetamides

- Application Summary : N-cyanoacetamides, derived from compounds like the one , are important precursors for heterocyclic synthesis and have diverse biological activities .

- Methods of Application : Various substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different conditions to yield N-cyanoacetamide derivatives .

Synthesis of Pyrrole Derivatives

- Application Summary : The compound is involved in the synthesis of pyrrole derivatives, which are valuable in various chemical and pharmaceutical applications .

- Methods of Application : Ketene dithioacetals derived from the compound are transformed into pyrrole derivatives using formamide .

These applications highlight the versatility of Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in scientific research and its potential in contributing to various fields. However, for in-depth experimental procedures, quantitative data, and statistical analyses, access to full research articles or direct communication with the researchers would be necessary.

Cyanoacetylation of Amines

- Application Summary : This process is used to prepare N-cyanoacetamides, which are crucial for synthesizing various heterocyclic compounds with biological activity .

- Methods of Application : Amines are treated with alkyl cyanoacetates under different conditions to yield N-cyanoacetamide derivatives .

- Results Summary : The derivatives obtained are used to build organic heterocycles, contributing to the development of chemotherapeutic agents .

Synthesis of Heterocycles from Thioamides

- Application Summary : The compound is involved in synthesizing heterocycles from thioamides, which have diverse biological activities .

- Methods of Application : Thioamides are reacted with bidentate reagents to form heterocyclic compounds .

- Results Summary : The reactions yield novel heterocyclic moieties, but specific data on yields and biological activities are not detailed in the source .

Development of Organic Semiconductors

- Application Summary : Derivatives of the compound are researched for their use in organic semiconductors, which are essential for electronic devices .

- Methods of Application : The compound is incorporated into semiconductor materials to enhance their electronic properties .

- Results Summary : The incorporation has led to improved performance in electronic devices, although specific data is not mentioned in the source .

Eigenschaften

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-8-3-4-9-10(7-8)20-13(12(9)14(18)19-2)16-11(17)5-6-15/h8H,3-5,7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECSICNSBPKIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)